molecular formula C22H16F2N4 B188619 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- CAS No. 77796-15-7

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)-

Numéro de catalogue: B188619
Numéro CAS: 77796-15-7
Poids moléculaire: 374.4 g/mol
Clé InChI: LIOUWBIBAYQJIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has attracted attention due to its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In

Mécanisme D'action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves binding to the benzodiazepine site of GABA-A receptors. This binding leads to an increase in the affinity of GABA for its binding site on the receptor, resulting in an increase in the frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron. This hyperpolarization leads to a decrease in neuronal excitability, which can have anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- are primarily mediated through its interaction with GABA-A receptors. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It can also enhance the effects of other drugs that act on GABAergic neurotransmission, such as barbiturates and ethanol.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in lab experiments include its high selectivity for the benzodiazepine site of GABA-A receptors, its potentiation of GABAergic neurotransmission, and its ability to enhance the effects of other drugs that act on GABAergic neurotransmission. However, its limitations include its potential for inducing sedation and its narrow therapeutic index, which can make it difficult to use in certain experimental conditions.

Orientations Futures

There are several future directions for the use of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in scientific research. One direction is to investigate its potential for treating anxiety, epilepsy, and sleep disorders in humans. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has potential applications in scientific research. Its selective binding to the benzodiazepine site of GABA-A receptors makes it a valuable tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further study in the field of neuroscience.

Méthodes De Synthèse

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves the reaction of 4-(4-fluorophenyl)-6-(3-pyridinyl)-1,2,4-triazolo[4,3-a] benzazepine with 9-fluoro-5,6-dihydro-6-(4-fluorophenyl)-1-(3-pyridinyl)-2-(1H)-quinolinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure product with high yield.

Applications De Recherche Scientifique

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- has a wide range of applications in scientific research. It is commonly used as a pharmacological tool to study the function of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to bind selectively to the benzodiazepine site of GABA-A receptors, leading to potentiation of GABAergic neurotransmission. This effect can be used to investigate the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and sleep disorders.

Propriétés

77796-15-7

Formule moléculaire

C22H16F2N4

Poids moléculaire

374.4 g/mol

Nom IUPAC

9-fluoro-6-(4-fluorophenyl)-1-pyridin-3-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

InChI

InChI=1S/C22H16F2N4/c23-16-5-3-14(4-6-16)18-9-10-21-26-27-22(15-2-1-11-25-13-15)28(21)20-12-17(24)7-8-19(18)20/h1-8,11-13,18H,9-10H2

Clé InChI

LIOUWBIBAYQJIE-UHFFFAOYSA-N

SMILES

C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5

SMILES canonique

C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.